Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a carbamoyl group, a sulfonyl-linked phenylcarbamoyl moiety, and a piperazine ring terminated by an ethyl carboxylate. The piperazine ring, a common pharmacokinetic enhancer in drug design, may improve bioavailability and metabolic stability. The ethyl carboxylate serves as a polar group, balancing hydrophilicity .
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c1-3-34-24(31)27-10-12-28(13-11-27)36(32,33)17-7-5-16(6-8-17)22(30)26-23-20(21(25)29)18-9-4-15(2)14-19(18)35-23/h5-8,15H,3-4,9-14H2,1-2H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKFVEQHXYMJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CC(CC4)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental conditions affecting the action of this compound are currently unknown.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds derived from the evidence:
Key Structural and Functional Differences
Core Heterocycle: The target’s tetrahydrobenzo[b]thiophene is unique among compared compounds, which predominantly feature triazoles, pyridazinones, or pyrazolotriazolopyrimidines. This core may confer distinct binding interactions in biological targets . Sulfonyl vs.
Substituent Effects :
- The 6-methyl group on the tetrahydrobenzo[b]thiophene enhances steric bulk and lipophilicity compared to halogenated aryl groups in triazoles or fluorophenyl moieties in .
- Carbamoyl vs. Hydrazone : The carbamoyl group in the target supports hydrogen bonding, whereas hydrazones in may participate in redox or chelation processes.
Piperazine Modifications :
- The ethyl carboxylate terminus in the target differs from the acetylated or benzalhydrazone derivatives in , influencing metabolic pathways (e.g., esterase susceptibility) and pharmacokinetics.
Research Findings and Implications
Bioactivity Profiling :
- Compounds with sulfonylphenyl groups (e.g., ) exhibit broad-spectrum antimicrobial activity, suggesting the target may share similar properties. However, the tetrahydrobenzo[b]thiophene core could redirect activity toward kinase or protease inhibition, as seen in analogous heterocycles .
- Piperazine derivatives like show CNS penetration, but the target’s bulkier structure may limit blood-brain barrier crossing, favoring peripheral targets.
Structure-Activity Relationship (SAR): Halogenation: While halogenated aryl groups in enhance potency, the target’s methyl group may optimize toxicity profiles by reducing electrophilic reactivity .
Computational Similarity Analysis: Tanimoto indices (MACCS/Morgan fingerprints) indicate moderate similarity (~0.4–0.6) between the target and piperazine-pyridazinones , suggesting overlapping pharmacophores but divergent bioactivities .
Synthetic Challenges :
- The target’s multi-step synthesis (Friedel-Crafts, sulfonylation, piperazine coupling) mirrors complexity in , but scalability may be hindered by the tetrahydrobenzo[b]thiophene’s stereochemical requirements .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The synthesis involves multi-step reactions, including carbamoylation, sulfonylation, and piperazine coupling. Key steps require precise control of temperature (60–100°C), solvent selection (e.g., DMF or THF), and catalyst/base optimization (e.g., triethylamine for pH control). Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction progress should be monitored using TLC and HPLC .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is mandatory to verify functional groups (e.g., sulfonyl, carbamoyl). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. FTIR identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) stretches. X-ray crystallography may resolve stereochemical ambiguities in the tetrahydrobenzo[b]thiophene moiety .
Q. How should researchers assess the compound’s stability under laboratory conditions?
Conduct accelerated stability studies:
- Thermal stability : TGA/DSC to determine decomposition temperatures.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- pH stability : Incubate in buffers (pH 2–12) for 48 hours; analyze by LC-MS for hydrolytic byproducts .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be explored for this compound’s biological targets?
Design analogs with modifications to:
- The tetrahydrobenzo[b]thiophene core (e.g., substituents at position 6-methyl).
- The piperazine-carboxylate group (e.g., ethyl vs. tert-butyl esters). Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR assays. Computational docking (AutoDock, Schrödinger) predicts binding affinities to prioritize synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data?
If conflicting IC₅₀ values arise, standardize assays:
- Use isogenic cell lines to minimize genetic variability.
- Validate target engagement via Western blotting (e.g., phosphorylation status).
- Compare pharmacokinetic parameters (e.g., plasma protein binding) across studies to clarify discrepancies .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Perform in silico ADMET predictions :
- Lipophilicity : Calculate logP (ChemAxon) to balance solubility and membrane permeability.
- Metabolic stability : Simulate CYP450 interactions (e.g., CYP3A4 inhibition).
- Bioavailability : Use QSPR models to predict absorption (%Fa) and half-life .
Methodological Challenges and Solutions
Q. What strategies mitigate synthesis challenges in the sulfonylation step?
- Use slow addition of sulfonyl chloride to avoid exothermic side reactions.
- Employ scavenger resins (e.g., polymer-bound DMAP) to remove unreacted reagents.
- Optimize stoichiometry (1.2–1.5 equivalents of sulfonating agent) .
Q. How can researchers validate the compound’s enzyme inhibition mechanism?
- Kinetic assays : Measure values using Lineweaver-Burk plots.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics.
- X-ray co-crystallography : Resolve inhibitor-enzyme interactions at the atomic level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
